molecular formula C17H14ClN3OS B2469052 4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863513-25-1

4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2469052
CAS RN: 863513-25-1
M. Wt: 343.83
InChI Key: WSICHHDTDUVVMO-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide group, a pyridine ring, and a thiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings (pyridine and thiazole). The chlorine atom on the benzene ring is an electron-withdrawing group, which could influence the reactivity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitution (due to the presence of the chlorine atom) and coordination chemistry (due to the nitrogen atoms in the pyridine and thiazole rings) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility in different solvents .

Scientific Research Applications

Cancer Therapy

4-Chloro-benzamides derivatives, including compounds similar to 4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide, have been investigated as potential RET kinase inhibitors for cancer therapy. These compounds have shown moderate to high potency in kinase assays and can inhibit cell proliferation driven by RET wildtype and gatekeeper mutation, suggesting their potential as novel RET kinase inhibitors (Han et al., 2016).

Anticancer Activity

Several studies have explored the anticancer activities of compounds structurally related to 4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide. For instance, Co(II) complexes of similar compounds demonstrated in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, novel benzamides bearing pyrazole or indazole nucleus have been synthesized for their antiproliferative activity against human lung carcinoma cells (Raffa et al., 2019).

Antimicrobial and Antitumor Studies

The potential of pyridine thiazole derivatives as antimicrobial and antitumor agents has been investigated. Zinc(II) complexes with pyridine thiazole derivatives showed improved biological activity compared to free ligands, with some compounds displaying specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).

Neuroleptic Activity

Benzamides structurally similar to 4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their relevance in the treatment of psychosis (Iwanami et al., 1981).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use or biological target. Compounds with similar structures are often used in medicinal chemistry and can interact with biological targets through a variety of mechanisms .

Future Directions

The future directions for this compound would likely depend on its biological activity and potential applications. Given its complex structure and the presence of multiple functional groups, it could be a candidate for further study in medicinal chemistry .

properties

IUPAC Name

4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-5-3-12(4-6-14)16(22)20-9-7-15-11-23-17(21-15)13-2-1-8-19-10-13/h1-6,8,10-11H,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSICHHDTDUVVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide

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